

# Head-to-head comparison of levan and inulin for cholesterol reduction.

Author: BenchChem Technical Support Team. Date: December 2025



# Head-to-Head Comparison: Levan vs. Inulin for Cholesterol Reduction

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two leading fructans in managing hypercholesterolemia.

In the landscape of functional food ingredients and therapeutic agents for cardiovascular health, the fructans **levan** and inulin have emerged as promising candidates for cholesterol management. Both are naturally occurring polysaccharides with prebiotic properties, yet they differ in their structural composition and, potentially, in their physiological effects. This guide provides an objective, data-driven comparison of **levan** and inulin, focusing on their cholesterol-lowering capabilities, underlying mechanisms, and the experimental evidence supporting their use.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key clinical trials and animal studies investigating the effects of **levan** and inulin on lipid profiles.

# Table 1: Human Clinical Trials on Levan and Inulin for Cholesterol Reduction



| Fructan | Study<br>Populat<br>ion                                | Dosag<br>e     | Duratio<br>n         | Total<br>Cholest<br>erol<br>(TC)       | LDL-C                                  | HDL-C                           | Triglyc<br>erides<br>(TG)              | Refere<br>nce |
|---------|--------------------------------------------------------|----------------|----------------------|----------------------------------------|----------------------------------------|---------------------------------|----------------------------------------|---------------|
| Levan   | 29<br>Korean<br>Women                                  | 6 g/day        | Not<br>Specifie<br>d | ţ                                      | Ţ                                      | No<br>significa<br>nt<br>change | ţ                                      | [1]           |
| Levan   | 48<br>Healthy<br>Volunte<br>ers                        | 11.25<br>g/day | 8<br>weeks           | No<br>significa<br>nt<br>change        | No<br>significa<br>nt<br>change        | No<br>significa<br>nt<br>change | No<br>significa<br>nt<br>change        | [1]           |
| Inulin  | 21<br>Hyperc<br>holester<br>olemic<br>Subject<br>s     | 18<br>g/day    | 6<br>weeks           | Not<br>Specifie<br>d                   | ↓ 14.4%                                | Not<br>Specifie<br>d            | Not<br>Specifie<br>d                   | [2]           |
| Inulin  | 49 Women with Type 2 Diabete s                         | 10<br>g/day    | 8<br>weeks           | ↓<br>12.90%                            | ↓<br>35.30%                            | <sup>↑</sup><br>19.90%          | ↓<br>23.60%                            | [3][4]        |
| Inulin  | 12<br>Obese<br>and<br>Dyslipid<br>emic<br>Subject<br>s | 7 g/day        | 4<br>weeks           | ↓ (from<br>248.7 to<br>194.3<br>mg/dL) | ↓ (from<br>136.0 to<br>113.0<br>mg/dL) | No<br>significa<br>nt<br>change | ↓ (from<br>235.5 to<br>171.1<br>mg/dL) | [5]           |
| Inulin  | Meta-<br>analysis<br>of 20                             | Varied         | Varied               | No<br>significa                        | ↓ (Mean<br>Differen<br>ce:             | No<br>significa                 | No<br>significa                        | [6]           |



| RCTs    | nt     | -0.15   | nt     | nt     |
|---------|--------|---------|--------|--------|
| (607    | change | mmol/L) | change | change |
| adults) |        |         |        |        |

Note: ↓ indicates a decrease, ↑ indicates an increase. RCTs - Randomized Controlled Trials.

Table 2: Animal Studies on Levan and Inulin for Cholesterol Reduction

| Cholesterol Reduction |                                          |                      |                      |                                  |                      |                                 |                           |               |
|-----------------------|------------------------------------------|----------------------|----------------------|----------------------------------|----------------------|---------------------------------|---------------------------|---------------|
| Fructan               | Animal<br>Model                          | Dosag<br>e           | Duratio<br>n         | Total<br>Cholest<br>erol<br>(TC) | LDL-C                | HDL-C                           | Triglyc<br>erides<br>(TG) | Refere<br>nce |
| Levan                 | Rats                                     | 5% of<br>diet        | 90 days              | 1                                | ţ                    | No<br>significa<br>nt<br>change | ţ                         | [7]           |
| Levan                 | Rats on<br>high-<br>cholest<br>erol diet | 5%<br>(w/w)          | Not<br>Specifie<br>d | ↓ 50%                            | ↓ 64%                | Not<br>Specifie<br>d            | ↓<br>38.33%               | [8]           |
| Levan                 | Mice                                     | Not<br>Specifie<br>d | Not<br>Specifie<br>d | ↓<br>12.63%                      | Not<br>Specifie<br>d | Not<br>Specifie<br>d            | Not<br>Specifie<br>d      | [9]           |
| Inulin                | BALB/c<br>Mice                           | Not<br>Specifie<br>d | 21 days              | ↓ 13%                            | Not<br>Specifie<br>d | Not<br>Specifie<br>d            | Not<br>Specifie<br>d      | [10]          |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.



# Inulin Supplementation in Women with Type 2 Diabetes[3][4]

- Study Design: A randomized, placebo-controlled clinical trial.
- Participants: Forty-nine women with type 2 diabetes, with a BMI between 25 and 35 kg/m<sup>2</sup> and a daily fiber intake of less than 30g.
- Intervention: The intervention group (n=24) received 10g of high-performance inulin per day for 8 weeks. The control group (n=25) received 10g of maltodextrin daily over the same period.
- Data Collection: Glycemic status and lipid profile indices were measured before and after the intervention.
- Statistical Analysis: Paired and unpaired t-tests, along with ANCOVA, were used to compare the quantitative variables between the two groups.

### Levan Supplementation in Healthy Volunteers[1]

- Study Design: A double-blind, parallel, controlled study.
- Participants: Forty-eight healthy volunteers.
- Intervention: Participants consumed 500 mL of natural orange juice daily for 8 weeks. The study group received juice enriched with 11.25 g of **levan**, while the control group received regular orange juice.
- Data Collection: Parameters including weight, blood pressure, blood laboratory tests
  (including lipid profiles), and gastrointestinal symptoms were assessed at baseline, 4 weeks,
  and at the end of the study.
- Statistical Analysis: Between- and within-group findings were compared.

### **Mechanisms of Action and Signaling Pathways**

Both **levan** and inulin are thought to exert their cholesterol-lowering effects primarily through the modulation of gut microbiota and their metabolic byproducts.



Inulin's Mechanism of Action: Inulin, being a soluble fiber, is not digested in the upper gastrointestinal tract.[2][11] It is fermented by gut bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[2] Propionate, in particular, is believed to suppress the synthesis of cholesterol in the liver by inhibiting the enzyme HMG-CoA reductase.[2] Furthermore, the gel-forming nature of inulin can entrap dietary cholesterol, reducing its absorption.[2] Inulin also promotes the growth of bacteria that produce bile salt hydrolases, which deconjugate bile acids, leading to increased excretion and forcing the liver to use more cholesterol to produce new bile acids.[2]

**Levan**'s Postulated Mechanism of Action: The prebiotic nature of **levan** is less extensively studied than that of inulin.[1] However, animal studies suggest that **levan** also increases the production of SCFAs and promotes the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus.[1][7] These effects are thought to contribute to its hypocholesterolemic properties, likely through mechanisms similar to those of inulin, including the inhibition of hepatic cholesterol synthesis and enhanced bile acid excretion.

# Signaling Pathway for Inulin-Mediated Cholesterol Reduction



Click to download full resolution via product page

Caption: Inulin's cholesterol-lowering pathway.

# **Experimental and Logical Workflows**

The following diagrams illustrate a typical experimental workflow for a clinical trial investigating the effects of fructans on cholesterol and the logical relationship of their prebiotic action.





### **Experimental Workflow for a Fructan Clinical Trial**



Click to download full resolution via product page

Caption: A typical clinical trial workflow.

### **Logical Relationship of Prebiotic Action on Cholesterol**





Click to download full resolution via product page

Caption: Prebiotic action on cholesterol.

#### Conclusion

The available evidence suggests that both inulin and **levan** possess cholesterol-lowering potential, primarily attributed to their prebiotic effects on the gut microbiota. However, the body of evidence for inulin is more robust, with numerous human clinical trials and meta-analyses demonstrating a modest but significant reduction in LDL cholesterol.[6][12] The results for **levan** in humans are more limited and inconsistent, with one study showing no effect in healthy individuals, while an earlier study reported positive outcomes.[1] Animal studies for both fructans are generally positive, indicating a hypocholesterolemic effect.[7][8][9][10]

For researchers and drug development professionals, inulin currently stands as the more extensively validated option for cholesterol reduction. Further well-designed, long-term clinical trials are warranted to definitively establish the efficacy and optimal dosage of **levan** for managing hypercholesterolemia in various populations. Future research should also focus on elucidating the specific microbial shifts and metabolic pathways modulated by **levan** to better understand its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of Levan Supplement in Orange Juice on Weight, Gastrointestinal Symptoms and Metabolic Profile of Healthy Subjects: Results of an 8-Week Clinical Trial [mdpi.com]
- 2. joywinnatural.com [joywinnatural.com]



- 3. Effects of High Performance Inulin Supplementation on Glycemic Status and Lipid Profile in Women with Type 2 Diabetes: A Randomized, Placebo-Controlled Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of oral inulin administration on lipid profile and insulin sensitivity in subjects with obesity and dyslipidemia] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of inulin-type fructans on blood lipid profile and glucose level: a systematic review and meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levan Exerts Health Benefit Effect through Alteration in Bifidobacteria Population PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Inulin Wikipedia [en.wikipedia.org]
- 12. Effects of Inulin on the Plasma Lipid Profile [medscape.com]
- To cite this document: BenchChem. [Head-to-head comparison of levan and inulin for cholesterol reduction.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592505#head-to-head-comparison-of-levan-and-inulin-for-cholesterol-reduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com